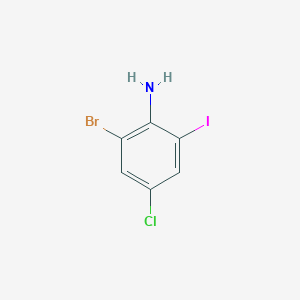

2-Bromo-4-chloro-6-iodoaniline

Vue d'ensemble

Description

2-Bromo-4-chloro-6-iodoaniline is a compound with the molecular formula C6H4BrClIN . It has an average mass of 332.364 Da and a monoisotopic mass of 330.826019 Da .

Synthesis Analysis

The synthesis of 2-Bromo-4-chloro-6-iodoaniline involves a multi-step process. The amino group is protected to force bromination to the desired para position and then chlorination to the ortho position, while producing only monobromination and monochlorination products . It can be prepared by reacting 4-bromoaniline with iodine .Molecular Structure Analysis

The molecular structure of 2-Bromo-4-chloro-6-iodoaniline consists of a benzene ring with bromine, chlorine, and iodine substituents, and an amine group .Chemical Reactions Analysis

The chemical reactions of 2-Bromo-4-chloro-6-iodoaniline involve electrophilic aromatic substitution . An OH-addition reaction is energetically more favorable .Physical And Chemical Properties Analysis

2-Bromo-4-chloro-6-iodoaniline has a density of 2.3±0.1 g/cm3, a boiling point of 303.7±42.0 °C at 760 mmHg, and a flash point of 137.5±27.9 °C . It has 1 hydrogen bond acceptor, 2 hydrogen bond donors, and no freely rotating bonds .Applications De Recherche Scientifique

- Bradykinin Antagonists : The compound has been employed in the synthesis of fragment A for an orally bioavailable and central nervous system (CNS) penetrant bradykinin1 antagonist .

- Indole Derivatives : 2-Bromo-4-chloro-6-iodoaniline serves as a precursor for the preparation of 2,3,5-trisubstituted indoles. These indole derivatives find applications in pharmaceuticals and materials science .

Medicinal Chemistry and Drug Development

Organic Synthesis

Mécanisme D'action

Target of Action

Anilines, in general, are known to interact with various enzymes and receptors in the body, influencing biochemical pathways .

Mode of Action

The mode of action of 2-Bromo-4-chloro-6-iodoaniline involves several steps. Initially, the compound can undergo a series of reactions, including nitration, conversion from the nitro group to an amine, and bromination . The compound can also be converted to 1-bromo-3-chloro-5-iodobenzene by removing the amino group using nitrous acid to diazotize and hypophosphorous acid .

Biochemical Pathways

Anilines are known to participate in various biochemical reactions, including nucleophilic substitution and reduction of nitroarenes .

Pharmacokinetics

The compound is predicted to have high gastrointestinal absorption and is likely bbb (blood-brain barrier) permeant . It is also predicted to be a CYP1A2 and CYP2C9 inhibitor .

Result of Action

Anilines can potentially cause methemoglobinemia, characterized by chocolate-brown colored blood, headache, weakness, dizziness, breath shortness, cyanosis, rapid heart rate, unconsciousness, and possible death .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Bromo-4-chloro-6-iodoaniline. For instance, facilities storing or utilizing this chemical should be equipped with an eyewash facility and a safety shower, and use adequate general or local exhaust ventilation to keep airborne concentrations below the permissible exposure limits . The compound is also considered hazardous to the aquatic environment .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-bromo-4-chloro-6-iodoaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrClIN/c7-4-1-3(8)2-5(9)6(4)10/h1-2H,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGJQFAVZGHPELU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)N)I)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrClIN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701297637 | |

| Record name | 2-Bromo-4-chloro-6-iodobenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701297637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-4-chloro-6-iodoaniline | |

CAS RN |

71757-16-9 | |

| Record name | 2-Bromo-4-chloro-6-iodobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71757-16-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4-chloro-6-iodobenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701297637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(2,6-dichlorophenyl)-2-methoxy-6H-pyrimido[1,6-b]pyridazin-6-one](/img/structure/B3037972.png)

![1-(4-[1,1'-Biphenyl]-4-yl-1,3-thiazol-2-yl)-4-(4-methoxyphenyl)piperazine](/img/structure/B3037975.png)

![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-6-(2-pyridinyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3037976.png)

![2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)-N'-[(E)-2-thienylmethylidene]benzenecarbohydrazide](/img/structure/B3037979.png)

![Dimethyl 2-[(2-chloro-1,3-thiazol-5-yl)methyl]-2-(5-nitro-2-pyridinyl)malonate](/img/structure/B3037980.png)

![3-Cyclooctyl-10-(3,4-dimethoxyphenyl)-7-methyl-1,3,8,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),7,9,11-tetraene](/img/structure/B3037982.png)

![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-(4-nitrophenyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine](/img/structure/B3037983.png)

![3-(4-chlorobenzyl)-1-ethyl-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one](/img/structure/B3037994.png)